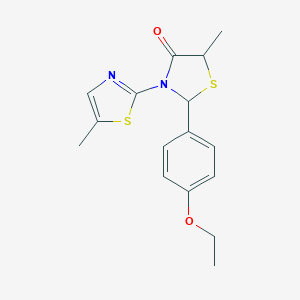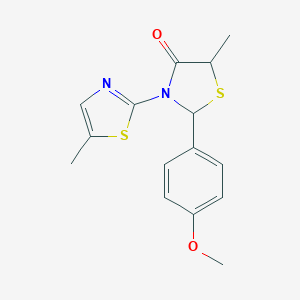![molecular formula C20H14ClN3O3 B277760 N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide](/img/structure/B277760.png)
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide, also referred to as TAK-063, is a novel compound that has gained significant attention in recent years due to its potential therapeutic applications. TAK-063 is a selective antagonist of the dopamine D3 receptor, which is involved in several neurological and psychiatric disorders.
Mécanisme D'action
TAK-063 acts as a selective antagonist of the dopamine D3 receptor, which is involved in several neuropsychiatric disorders. The compound binds to the receptor and blocks its activation, leading to a reduction in dopamine signaling. This reduction in dopamine signaling has been shown to have therapeutic effects in several neuropsychiatric disorders.
Biochemical and Physiological Effects:
TAK-063 has been shown to have several biochemical and physiological effects. The compound has been shown to reduce dopamine signaling in the brain, leading to a reduction in drug-seeking behavior in animal models of drug addiction. TAK-063 has also been shown to have antipsychotic effects in animal models of schizophrenia. The compound has been shown to have a favorable pharmacokinetic profile, with good brain penetration and a long half-life.
Avantages Et Limitations Des Expériences En Laboratoire
TAK-063 has several advantages for lab experiments. The compound has high selectivity for the dopamine D3 receptor, which makes it a useful tool for studying the role of this receptor in neuropsychiatric disorders. TAK-063 has also been shown to have good brain penetration and a long half-life, which makes it useful for studying the effects of dopamine signaling in the brain. However, TAK-063 has some limitations, including its high cost and limited availability.
Orientations Futures
There are several future directions for research on TAK-063. One potential direction is to study the compound's effects on other neuropsychiatric disorders, such as depression and anxiety. Another potential direction is to study the compound's effects on dopamine signaling in different regions of the brain. Additionally, there is a need for further studies on the safety and toxicity of TAK-063, as well as its potential for drug interactions. Finally, there is a need for further studies on the mechanism of action of TAK-063, including its effects on downstream signaling pathways.
Méthodes De Synthèse
The synthesis of TAK-063 involves several steps, starting with the reaction of 2-chloro-5-nitropyridine with 2-aminophenol to form 2-chloro-5-(2-aminophenyl)pyridine. This intermediate is then reacted with oxalyl chloride and triethylamine to form the corresponding acid chloride, which is then reacted with 2-amino-5-methoxybenzoic acid to form TAK-063.
Applications De Recherche Scientifique
TAK-063 has been extensively studied for its potential therapeutic applications in several neurological and psychiatric disorders. The compound has been shown to have high selectivity for the dopamine D3 receptor, which is involved in several neuropsychiatric disorders, including schizophrenia, depression, and drug addiction. TAK-063 has been shown to have antipsychotic effects in animal models of schizophrenia and has also been shown to reduce drug-seeking behavior in animal models of drug addiction.
Propriétés
Nom du produit |
N-(2-chloro-5-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)-3-methoxybenzamide |
|---|---|
Formule moléculaire |
C20H14ClN3O3 |
Poids moléculaire |
379.8 g/mol |
Nom IUPAC |
N-[2-chloro-5-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]-3-methoxybenzamide |
InChI |
InChI=1S/C20H14ClN3O3/c1-26-14-5-2-4-12(10-14)19(25)23-16-11-13(7-8-15(16)21)20-24-18-17(27-20)6-3-9-22-18/h2-11H,1H3,(H,23,25) |
Clé InChI |
ZDWHNVYJAYCFLB-UHFFFAOYSA-N |
SMILES |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
SMILES canonique |
COC1=CC=CC(=C1)C(=O)NC2=C(C=CC(=C2)C3=NC4=C(O3)C=CC=N4)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![4-[2-(1-Isoquinolinyl)vinyl]phenylamine](/img/structure/B277677.png)
![N-[4-(1H-inden-1-ylidenemethyl)phenyl]-N-methylguanidine](/img/structure/B277679.png)

![2-[2-(2,4,5-Trimethoxyphenyl)vinyl]quinoline](/img/structure/B277681.png)
![10-benzylidene-6-phenyl-7,8,9,10-tetrahydro[1,2,4]triazolo[4',3':1,2]pyrimido[4,5-b]quinolin-5(1H)-one](/img/structure/B277682.png)


![2-[4-(Dimethylamino)phenyl]-5-methyl-3-(5-methyl-1,3-thiazol-2-yl)-1,3-thiazolidin-4-one](/img/structure/B277686.png)





